molecular formula C9H7NO3S B2706286 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid CAS No. 1592971-41-9

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid

Cat. No.: B2706286
CAS No.: 1592971-41-9
M. Wt: 209.22
InChI Key: FYSKXWASIRGZFZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₉H₇NO₃S and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carboxylic acid group. The compound also features a prop-2-ynamido group, which is an amide derivative of propyne.

Scientific Research Applications

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including conductive polymers and organic semiconductors.

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of “4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid” and its potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

    Amidation: The prop-2-ynamido group is introduced through an amidation reaction, where propargylamine reacts with the carboxylic acid derivative of the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the methyl and prop-2-ynamido groups.

    4-Methylthiophene-2-carboxylic acid: Lacks the prop-2-ynamido group.

    3-(Prop-2-ynamido)thiophene-2-carboxylic acid: Lacks the methyl group.

Uniqueness

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid is unique due to the presence of both the methyl and prop-2-ynamido groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

4-methyl-3-(prop-2-ynoylamino)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-3-6(11)10-7-5(2)4-14-8(7)9(12)13/h1,4H,2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKXWASIRGZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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